molecular formula C23H21N3O2 B1666732 Aim-100 CAS No. 873305-35-2

Aim-100

Cat. No. B1666732
M. Wt: 371.4 g/mol
InChI Key: XNFHHOXCDUAYSR-SFHVURJKSA-N
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Description

AIM-100 is a potent and selective Ack1 inhibitor . It has an IC50 of 21.58 nM . It also inhibits Tyr267 phosphorylation . It does not inhibit other kinases including PI3-kinase and AKT subfamily members . AIM-100 has an anticancer effect .


Synthesis Analysis

AIM-100 is synthesized as a small molecule inhibitor of Ack1 . It was developed to test whether it modulates ligand-independent AR activity and inhibits prostate cell growth .


Molecular Structure Analysis

The molecular formula of AIM-100 is C23H21N3O2 . Its molecular weight is 371.43 .


Physical And Chemical Properties Analysis

The physical and chemical properties of AIM-100 include its molecular formula C23H21N3O2 and molecular weight 371.43 . It is stored at -20°C in powder form .

Scientific Research Applications

  • Teacher Attitudes Toward Scientific Method Application : A study by Bajić, Kozoderović, and Maric (2021) explores teachers' attitudes towards applying the scientific method in teaching. They found that teachers need more familiarity with applying the scientific method and require additional training and better-equipped classrooms for its effective implementation (Bajić, Kozoderović, & Maric, 2021).

  • Government Funding in Scientific Research : Miller (2007) discusses the U.S. government's role in funding nonmilitary scientific research, highlighting the establishment of the Research Grants Office, now known as the Center for Scientific Review (CSR), which processes applications for the National Institutes of Health (NIH) and other agencies. This paper provides insight into the grant application process and its evolution (Miller, 2007).

  • Predicting Species Distributions in Scientific Research : Pearson et al. (2006) developed and tested a novel approach for predicting species occurrence using fewer than 25 occurrence records, demonstrating the application of scientific research techniques in biogeographical analyses (Pearson, Raxworthy, Nakamura, & Peterson, 2006).

  • (1001 Dalmatians) Study in Genetic Research : Rudan et al. (2006) conducted the (1001 Dalmatians) research program to investigate health effects of human population isolation, inbreeding, admixture, and outbreeding. This study illustrates the application of scientific research in understanding human health and genetics (Rudan et al., 2006).

Safety And Hazards

AIM-100 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHHOXCDUAYSR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467671
Record name AIM-100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5,6-diphenyl-N-((tetrahydrofuran-2-yl)methyl)furo[2,3-d]pyrimidin-4-amine

CAS RN

873305-35-2
Record name AIM-100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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